

# Avelumab in the Real World: A Comparative Guide to Clinical Performance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CD666    |           |
| Cat. No.:            | B1663166 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of avelumab's real-world performance with findings from pivotal clinical trials across its approved indications, including Merkel cell carcinoma (MCC), urothelial carcinoma (UC), and renal cell carcinoma (RCC). While direct head-to-head real-world comparisons with other checkpoint inhibitors are limited, this guide presents available real-world data to contextualize avelumab's effectiveness and safety in routine clinical practice.

### **Avelumab's Dual Mechanism of Action**

Avelumab is a human IgG1 monoclonal antibody that targets programmed death-ligand 1 (PD-L1). Its anti-tumor activity stems from a dual mechanism of action:

- Immune Checkpoint Inhibition: Avelumab binds to PD-L1, preventing its interaction with programmed death-1 (PD-1) and B7.1 receptors on T-cells. This blockade removes an inhibitory signal, restoring the ability of cytotoxic T-cells to recognize and attack cancer cells.
- Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other PD-L1 inhibitors, avelumab retains a native Fc region. This allows it to engage with Fc receptors on natural killer (NK) cells, leading to the direct lysis of tumor cells.

Below is a diagram illustrating the signaling pathway of avelumab.





Click to download full resolution via product page

Caption: Avelumab's dual mechanism of action: PD-L1 blockade and ADCC induction.

## **Real-World Evidence Experimental Protocols**

The majority of real-world evidence for avelumab is generated through retrospective chart reviews and analyses of electronic health records (EHR). The general workflow for these studies is outlined below.





Click to download full resolution via product page

Caption: A typical workflow for a retrospective real-world evidence study.

## **Key Methodological Components:**

- Data Sources: Primarily electronic health records from academic medical centers, community oncology practices, and national healthcare databases.
- Study Population: Patients who received avelumab in a real-world setting, often outside the strict inclusion/exclusion criteria of clinical trials.
- Data Collection: Retrospective abstraction of patient demographics, disease characteristics, treatment history, clinical outcomes (tumor response, progression, survival), and safety data.



• Endpoints: Real-world overall response rate (rwORR), real-world progression-free survival (rwPFS), and real-world overall survival (rwOS) are commonly assessed.

## **Avelumab in Merkel Cell Carcinoma (MCC)**

Avelumab is a standard-of-care treatment for patients with metastatic MCC. Real-world studies have demonstrated its effectiveness in a broader patient population than that enrolled in the pivotal JAVELIN Merkel 200 trial.

## Comparative Performance Data: Avelumab in Metastatic MCC

| Endpoint           | JAVELIN Merkel<br>200 (Part A -<br>Previously Treated)                     | Real-World Study<br>(Bhatia et al., 2022)<br>[1] | Real-World Study<br>(France)[2]                                     |
|--------------------|----------------------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------------------------|
| Patient Population | 88 patients with<br>metastatic MCC who<br>progressed after<br>chemotherapy | 90 patients with advanced (Stage IIIB/IV) MCC    | 180 patients with<br>metastatic MCC<br>treated with 2L+<br>avelumab |
| Line of Therapy    | Second-line or later                                                       | 81% First-line, 19%<br>Second-line or later      | Second-line or later                                                |
| rwORR / ORR        | 33%                                                                        | 73%                                              | 55.3%                                                               |
| rwPFS / PFS        | 2.7 months                                                                 | 24.4 months                                      | 3.6 months                                                          |
| rwOS / OS          | 11.4 months                                                                | 30.7 months                                      | 14.6 months                                                         |

Note: Direct comparisons should be made with caution due to differences in patient populations, lines of therapy, and study methodologies.

## **Avelumab in Urothelial Carcinoma (UC)**

Avelumab is approved as a first-line maintenance treatment for patients with locally advanced or metastatic UC that has not progressed on platinum-containing chemotherapy, based on the results of the JAVELIN Bladder 100 trial.



Comparative Performance Data: Avelumab Maintenance

in Advanced UC

| Endpoint                                   | JAVELIN<br>Bladder 100<br>(Avelumab +<br>BSC Arm)[3] | PATRIOT-II (US<br>Real-World<br>Study)[1] | Italian<br>Compassionat<br>e Use<br>Program[3] | UK Real-World<br>Study[4] |
|--------------------------------------------|------------------------------------------------------|-------------------------------------------|------------------------------------------------|---------------------------|
| Patient<br>Population                      | 350 patients                                         | 160 patients                              | 411 patients                                   | 80 patients               |
| Median OS from<br>Start of<br>Maintenance  | 23.8 months                                          | 24.4 months                               | Not Reached                                    | Not Reported              |
| Median PFS<br>from Start of<br>Maintenance | 5.5 months                                           | 5.4 months                                | 8.1 months                                     | 8.3 months                |
| 12-month OS<br>Rate                        | Not Reported                                         | 75.7%                                     | 69.2%                                          | Not Reported              |
| 12-month PFS<br>Rate                       | Not Reported                                         | 33.0%                                     | 44.3%                                          | Not Reported              |

BSC: Best Supportive Care. Data from different studies are not from head-to-head comparisons and should be interpreted with caution.

## **Avelumab in Renal Cell Carcinoma (RCC)**

Avelumab, in combination with axitinib, is a first-line treatment option for patients with advanced RCC. Real-world studies have evaluated the effectiveness and safety of this combination in routine clinical practice.

# Comparative Performance Data: Avelumab + Axitinib in Advanced RCC



| Endpoint              | JAVELIN Renal<br>101 (Avelumab<br>+ Axitinib Arm)<br>[5] | J-DART2<br>(Japanese<br>Real-World<br>Study)[5] | RAVE-Renal<br>(Ambispective<br>Real-World<br>Study)[6] | UK Real-World<br>Study[7] |
|-----------------------|----------------------------------------------------------|-------------------------------------------------|--------------------------------------------------------|---------------------------|
| Patient<br>Population | 442 patients                                             | 150 patients                                    | 125 patients                                           | 130 patients              |
| ORR                   | 59.3%                                                    | 53.3%                                           | 44.3%                                                  | 62%                       |
| Median PFS            | 13.9 months                                              | 17.1 months                                     | 14.9 months                                            | 13.5 months               |
| 1-year OS Rate        | Not Reported                                             | 90.6%                                           | 71.2%                                                  | 81.5%                     |
| 2-year OS Rate        | Not Reported                                             | 84.7%                                           | Not Reported                                           | 65.3%                     |

Data from different studies are not from head-to-head comparisons and should be interpreted with caution.

# Comparison with Other Immune Checkpoint Inhibitors

Direct, large-scale, real-world comparative studies of avelumab against other checkpoint inhibitors for the same indication are not yet widely available.[8][9] A Bayesian network meta-analysis of randomized controlled trials across various solid tumors suggested that avelumab might be associated with inferior overall and progression-free survival compared to nivolumab and pembrolizumab in certain contexts.[9] However, it is crucial to note that this was not a real-world study and that such cross-trial comparisons have significant limitations.

For urothelial carcinoma, one real-world study compared atezolizumab and pembrolizumab, but avelumab was not included due to low utilization in the dataset at the time.[10]

## **Summary and Conclusion**

Real-world evidence consistently supports the effectiveness and safety of avelumab in its approved indications for Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma. The outcomes observed in routine clinical practice are generally in line with the results from the



pivotal clinical trials, reinforcing the clinical benefit of avelumab in a broader, more heterogeneous patient population.

While the data for direct real-world comparisons with other immune checkpoint inhibitors remain limited, the available evidence provides valuable insights for researchers, scientists, and drug development professionals in understanding the performance of avelumab in a real-world setting. Future prospective and retrospective real-world studies with direct head-to-head comparisons are needed to further delineate the comparative effectiveness of different immunotherapy options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. onclive.com [onclive.com]
- 2. merkelcell.org [merkelcell.org]
- 3. oncnursingnews.com [oncnursingnews.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Real-world outcomes of avelumab plus axitinib in patients with advanced renal cell carcinoma in Japan: long-term follow-up from the J-DART2 retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-World Efficacy and Safety of Avelumab Plus Axitinib in Metastatic Renal Cell Carcinoma: Results from the Ambispective RAVE-Renal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. dovepress.com [dovepress.com]
- 9. Avelumab for Advanced Merkel Cell Carcinoma: Global Real-World Data on Patient Response and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. auajournals.org [auajournals.org]
- To cite this document: BenchChem. [Avelumab in the Real World: A Comparative Guide to Clinical Performance]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1663166#avelumab-real-world-evidence]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com